Folitixorin calcium, (6S)-
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Overview
Description
Folitixorin calcium, (6S)- is the calcium salt of the substrate used by the enzyme methylenetetrahydrofolate reductase to generate 5-methyltetrahydrofolate . This compound is a reduced form of folate and serves as a cofactor for thymidylate synthase, an enzyme crucial for DNA synthesis . Folitixorin calcium has been studied for its potential in enhancing the efficacy of antineoplastic agents, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Folitixorin calcium involves the reduction of folic acid to tetrahydrofolate, followed by the formation of 5-methyltetrahydrofolate. This process typically requires the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst . The final step involves the addition of calcium ions to form the calcium salt of the compound .
Industrial Production Methods
Industrial production of Folitixorin calcium follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Folitixorin calcium undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, folic acid.
Reduction: Reduction to tetrahydrofolate.
Substitution: Formation of different folate derivatives through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Folic acid.
Reduction: Tetrahydrofolate.
Substitution: Various folate derivatives.
Scientific Research Applications
Folitixorin calcium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other folate derivatives.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Industry: Utilized in the production of dietary supplements and fortified foods.
Mechanism of Action
Folitixorin calcium acts as a cofactor for thymidylate synthase, an enzyme that catalyzes the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA synthesis . It forms a ternary complex with thymidylate synthase and fluorodeoxyuridylate, inhibiting the enzyme’s activity and thereby reducing DNA synthesis in rapidly dividing cancer cells . This mechanism enhances the cytotoxic effects of chemotherapeutic agents such as 5-fluorouracil .
Comparison with Similar Compounds
Similar Compounds
Folic acid: The oxidized form of folate, less effective as a cofactor for thymidylate synthase.
Tetrahydrofolate: The reduced form of folate, similar in function but less stable than Folitixorin calcium.
Leucovorin: Another folate derivative used to enhance the efficacy of chemotherapeutic agents.
Uniqueness
Folitixorin calcium is unique due to its stability and efficacy as a cofactor for thymidylate synthase. Its ability to form a stable ternary complex with thymidylate synthase and fluorodeoxyuridylate makes it particularly effective in enhancing the cytotoxic effects of chemotherapeutic agents .
Properties
CAS No. |
815587-59-8 |
---|---|
Molecular Formula |
C20H21CaN7O6 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1 |
InChI Key |
AKUPTUNGFOADRT-QNTKWALQSA-L |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@@]3([H])C2)C=C1)=O.[Ca+2] |
Isomeric SMILES |
C1[C@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folitixorin calcium, (6S)-; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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